N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-fluorophenyl)acetamide
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Overview
Description
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N,2-BIS(4-FLUOROPHENYL)ACETAMIDE is a synthetic organic compound characterized by its unique molecular structure, which includes a thiophene ring with two fluorophenyl groups and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N,2-BIS(4-FLUOROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing precursors.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via electrophilic aromatic substitution reactions.
Acetamide Formation: The acetamide moiety is formed through the reaction of an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N,2-BIS(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N,2-BIS(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N,2-BIS(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-(4-ethoxyphenyl)-N-(4-fluorophenyl)acetamide
- N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide
Uniqueness
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N,2-BIS(4-FLUOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H15F2NO3S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N,2-bis(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H15F2NO3S/c19-14-3-1-13(2-4-14)11-18(22)21(16-7-5-15(20)6-8-16)17-9-10-25(23,24)12-17/h1-10,17H,11-12H2 |
InChI Key |
SUJFGCVLAFRYQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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